molecular formula C16H19N3O3S B5598240 6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B5598240
M. Wt: 333.4 g/mol
InChI Key: QVZSCVCQGVYQIL-HWPZZCPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as thiazolo[3,2-a]pyrimidine derivatives, involves multi-step chemical reactions, starting from basic precursors like amino-pyrimidines or thiouracils. These processes often involve cyclization, condensation, and functional group transformations under specific conditions to achieve the desired molecular framework. The synthesis of these compounds can be complex, requiring precise control over reaction conditions to yield the desired products effectively (Litvinchuk et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiazolo[3,2-a]pyrimidin-5-one derivatives, including X-ray crystallography, reveals their intricate three-dimensional arrangements. These analyses are crucial for understanding the compound's reactivity, binding affinity, and overall chemical behavior. The detailed structural characteristics provide insights into the compound's potential interactions with biological targets or other chemical entities (Acar et al., 2017).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidin-5-one and its derivatives undergo various chemical reactions, including alkylation, cyclization, and condensation, contributing to their diverse chemical properties. These reactions are essential for modifying the compound's structure, thereby altering its physical and chemical properties for specific applications. The reactivity towards different reagents and conditions highlights the compound's versatility in chemical synthesis and modifications (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidin-5-one derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's handling, formulation, and application in various scientific research fields. Understanding these physical characteristics is essential for developing new compounds with desired physicochemical profiles (Elokhina et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for the compound's application in synthesis, biology, and material science. These properties are influenced by the compound's molecular structure, functional groups, and electronic configuration, determining its potential use in various chemical reactions and biological activities (Gao et al., 2017).

properties

IUPAC Name

6-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-8-18(9-16(10,22)11-3-2-4-11)13(20)12-7-17-15-19(14(12)21)5-6-23-15/h5-7,10-11,22H,2-4,8-9H2,1H3/t10-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZSCVCQGVYQIL-HWPZZCPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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